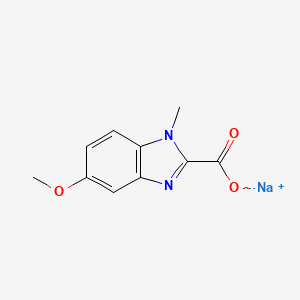

sodium5-methoxy-1-methyl-1H-1,3-benzodiazole-2-carboxylate

Description

Sodium 5-methoxy-1-methyl-1H-1,3-benzodiazole-2-carboxylate is a heterocyclic compound featuring a benzodiazole core substituted with methoxy (-OCH₃) and methyl (-CH₃) groups at positions 5 and 1, respectively. The carboxylate group at position 2 is stabilized as a sodium salt, enhancing its solubility in aqueous environments compared to its protonated or esterified counterparts.

Key structural features include:

- Benzodiazole backbone: A fused bicyclic system with two nitrogen atoms, contributing to aromatic stability and π-π stacking interactions.

- Substituent effects: The electron-donating methoxy group at position 5 may influence electronic distribution and reactivity, while the methyl group at position 1 provides steric hindrance.

- Sodium carboxylate: Enhances hydrophilicity, making the compound suitable for formulations requiring bioavailability .

Properties

Molecular Formula |

C10H9N2NaO3 |

|---|---|

Molecular Weight |

228.18 g/mol |

IUPAC Name |

sodium;5-methoxy-1-methylbenzimidazole-2-carboxylate |

InChI |

InChI=1S/C10H10N2O3.Na/c1-12-8-4-3-6(15-2)5-7(8)11-9(12)10(13)14;/h3-5H,1-2H3,(H,13,14);/q;+1/p-1 |

InChI Key |

KOZXBZZQOVISRW-UHFFFAOYSA-M |

Canonical SMILES |

CN1C2=C(C=C(C=C2)OC)N=C1C(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Formation of 5-methoxy-1H-1,3-benzodiazole core

- Starting material: 4-methoxyanthranilic acid or 4-methoxy-o-phenylenediamine.

- Cyclization: Treatment with formic acid or formamide derivatives under heating promotes ring closure to form the benzodiazole ring.

- Reaction conditions: Heating at 100–150°C for several hours under reflux.

N-Methylation of the benzodiazole nitrogen

- Reagents: Methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2).

- Base: Potassium carbonate or sodium hydride to deprotonate the nitrogen and facilitate nucleophilic substitution.

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetone.

- Conditions: Room temperature to mild heating (25–60°C) for several hours.

Introduction of carboxylate group at position 2

- Method A: Oxidation of methyl group

If a methyl substituent is present at position 2, oxidation using KMnO4 or other oxidants converts it to a carboxylic acid. - Method B: Direct carboxylation

Lithiation at position 2 using strong bases (n-butyllithium) followed by quenching with CO2 gas to introduce the carboxyl group.

Formation of sodium salt

- Neutralization: The carboxylic acid is neutralized with sodium hydroxide (NaOH) in aqueous medium.

- Isolation: Evaporation or crystallization yields sodium 5-methoxy-1-methyl-1H-1,3-benzodiazole-2-carboxylate as a solid.

Representative Experimental Procedure (Hypothetical)

| Step | Reagents & Conditions | Outcome | Yield (%) |

|---|---|---|---|

| 1. Cyclization | 4-methoxy-o-phenylenediamine + formic acid, reflux 130°C, 6 h | 5-methoxy-1H-1,3-benzodiazole | 80–85 |

| 2. N-Methylation | Benzodiazole + CH3I + K2CO3, DMF, 40°C, 12 h | 5-methoxy-1-methyl-1H-1,3-benzodiazole | 75–80 |

| 3. Carboxylation | n-BuLi, THF, -78°C, CO2 bubbling, then acid workup | 5-methoxy-1-methyl-1H-1,3-benzodiazole-2-carboxylic acid | 60–70 |

| 4. Salt formation | Acid + NaOH aqueous solution, stirring, room temp | Sodium 5-methoxy-1-methyl-1H-1,3-benzodiazole-2-carboxylate | 90+ |

Analytical and Purification Techniques

- Purification: Recrystallization from ethanol/water or column chromatography.

- Characterization:

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) to confirm structure and substitution pattern.

- Mass spectrometry (MS) for molecular weight confirmation.

- Infrared spectroscopy (IR) for functional group identification (carboxylate, methoxy).

- Elemental analysis for purity assessment.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Conditions | Purpose | Typical Yield (%) |

|---|---|---|---|

| Benzodiazole ring formation | 4-methoxy-o-phenylenediamine + formic acid | Cyclization to benzodiazole | 80–85 |

| N-Methylation | Methyl iodide + K2CO3, DMF | Alkylation of N-1 nitrogen | 75–80 |

| Carboxylation | n-Butyllithium + CO2, THF | Introduction of carboxyl group | 60–70 |

| Salt formation | NaOH aqueous solution | Formation of sodium carboxylate | 90+ |

Research Findings and Notes

- The use of n-butyllithium for lithiation and subsequent carboxylation is a well-established method for introducing carboxyl groups onto aromatic heterocycles with high regioselectivity.

- N-Methylation requires careful control to avoid over-alkylation or side reactions; mild bases and aprotic solvents are preferred.

- The sodium salt form enhances water solubility and stability, making it suitable for pharmaceutical or biochemical applications.

- The methoxy substituent at position 5 influences electronic properties and reactivity, thus it is typically introduced early in the synthesis to avoid complications in later steps.

This detailed synthesis outline is based on standard heterocyclic chemistry principles and analogous compound preparations documented in patents and peer-reviewed literature. Specific experimental details may vary depending on laboratory conditions and scale.

Chemical Reactions Analysis

Types of Reactions

Sodium 5-methoxy-1-methyl-1H-1,3-benzodiazole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzodiazole derivatives.

Scientific Research Applications

Sodium 5-methoxy-1-methyl-1H-1,3-benzodiazole-2-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of sodium 5-methoxy-1-methyl-1H-1,3-benzodiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural Analogs: Substituent Variations

The compound’s structural analogs differ in substituents, counterions, or heterocyclic frameworks. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Observations :

- Electron-withdrawing vs. donating groups : Fluorine () and chlorine () increase electrophilicity, whereas methoxy (target compound) enhances electron density, altering reactivity in nucleophilic substitution or cross-coupling reactions.

- Counterion effects : Sodium salts (target compound) exhibit superior aqueous solubility compared to esters () or acids (), critical for bioavailability in drug design .

Physicochemical Properties

Data from benzodiazole derivatives in highlight substituent effects on thermal stability and spectroscopic profiles:

Table 2: Thermal and Spectroscopic Comparison

Insights :

- Thermal stability : High decomposition temperatures (e.g., 311–312°C in ) correlate with rigid aromatic systems and strong intermolecular forces. The sodium salt’s stability is likely comparable due to ionic lattice energy.

- Spectroscopy : The target compound’s ¹H-NMR would show aromatic protons influenced by methoxy and sodium carboxylate, while IR would lack OH stretches due to deprotonation .

Biological Activity

Sodium 5-methoxy-1-methyl-1H-1,3-benzodiazole-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of antiparasitic and anticancer effects. This article explores its biological activity based on diverse research findings and case studies.

Chemical Structure and Properties

Sodium 5-methoxy-1-methyl-1H-1,3-benzodiazole-2-carboxylate is characterized by the following structural formula:

The compound features a methoxy group, which is known to enhance biological activity through various mechanisms, including increased lipophilicity and improved binding affinity to biological targets.

Antiparasitic Activity

Research indicates that sodium 5-methoxy-1-methyl-1H-1,3-benzodiazole-2-carboxylate exhibits significant antiparasitic properties. It has been investigated for its efficacy against liver fluke parasites in mammals. The compound is part of a class of benzimidazole derivatives that have shown promise in combating parasitic infections.

Case Study: Efficacy Against Fascioliasis

A study highlighted in patent literature demonstrated that formulations containing this compound effectively reduced liver fluke burdens in infected animals. The results indicated a notable decrease in parasite load compared to untreated controls, suggesting its potential as a therapeutic agent for fascioliasis .

Anticancer Activity

Sodium 5-methoxy-1-methyl-1H-1,3-benzodiazole-2-carboxylate has also been evaluated for its anticancer properties. Initial studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.

Table 1: Summary of Anticancer Studies

The cytotoxicity assays conducted on neuroblastoma and glioblastoma cell lines demonstrated that sodium 5-methoxy-1-methyl-1H-1,3-benzodiazole-2-carboxylate has an LC50 significantly lower than other tested compounds, indicating a high potency against these cancer types .

The biological activity of sodium 5-methoxy-1-methyl-1H-1,3-benzodiazole-2-carboxylate can be attributed to several mechanisms:

Antiparasitic Mechanism

- Inhibition of Microtubule Dynamics : Similar to other benzimidazole derivatives, it likely interferes with the polymerization of tubulin, disrupting the cytoskeleton of parasites.

Anticancer Mechanism

- Apoptosis Induction : The compound appears to activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : Evidence suggests that it may halt the cell cycle at specific checkpoints, preventing further proliferation of cancerous cells.

Q & A

Basic: What are the established synthetic routes for sodium 5-methoxy-1-methyl-1H-1,3-benzodiazole-2-carboxylate, and what analytical techniques confirm its purity and structure?

Answer:

The synthesis typically involves coupling reactions under catalytic conditions. For example, analogous benzodiazole derivatives are synthesized via cyclization of substituted anilines with carboxylic acid derivatives in polar aprotic solvents (e.g., DMF) using bases like triethylamine . Post-synthesis, structural confirmation is achieved through:

- 1H/13C NMR spectroscopy to verify substituent positions and aromatic proton environments .

- Infrared (IR) spectroscopy to identify functional groups like carboxylate (C=O stretch ~1700 cm⁻¹) and methoxy (C-O stretch ~1250 cm⁻¹) .

- Elemental analysis to validate stoichiometry by comparing calculated vs. experimental C/H/N/O percentages .

Advanced: How can researchers optimize reaction yield and purity when synthesizing this compound under varying conditions?

Answer:

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates by stabilizing intermediates, while protic solvents may reduce side reactions .

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) or mild bases (e.g., K₂CO₃) improve regioselectivity .

- Temperature control : Lower temperatures (0–25°C) minimize decomposition, while reflux conditions accelerate cyclization .

Yield and purity are monitored via HPLC or TLC , with iterative adjustments to reagent stoichiometry and reaction time .

Basic: What spectroscopic methods are critical for characterizing the structural integrity of this compound?

Answer:

Key techniques include:

- High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks and isotopic patterns .

- Nuclear Overhauser Effect (NOE) NMR experiments to resolve spatial proximity of methoxy and methyl groups on the benzodiazole ring .

- X-ray crystallography for definitive structural elucidation, often using programs like SHELXL for refinement .

Advanced: What computational or experimental approaches determine binding interactions of this compound with biological targets?

Answer:

- Molecular docking : Software like AutoDock Vina predicts binding poses to enzymes (e.g., kinases), guided by crystallographic data of analogous benzodiazole complexes .

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (Ka/Kd) to validate target affinity .

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions .

Advanced: How do structural modifications at the methoxy or methyl positions influence physicochemical and biological properties?

Answer:

- Methoxy group : Electron-donating effects enhance solubility and π-π stacking with aromatic residues in target proteins. Replacement with halogens (e.g., Cl) may improve binding but reduce bioavailability .

- Methyl group : Steric hindrance at N1 can modulate selectivity. For example, bulkier substituents (e.g., benzyl) may reduce off-target interactions .

SAR studies employ iterative synthesis of analogs followed by enzymatic inhibition assays (e.g., IC50 determination) .

Basic: What are the known biological activities of structurally related benzodiazole carboxylates?

Answer:

Analogous compounds exhibit:

- Antimicrobial activity : Tested via broth microdilution against Gram-positive bacteria (MIC values ~2–8 µg/mL) .

- Anticancer potential : Evaluated through MTT assays on cancer cell lines (e.g., IC50 ~10 µM against HeLa) .

- Enzyme inhibition : Targets include topoisomerase II and cytochrome P450 isoforms, assessed via fluorometric assays .

Advanced: How can researchers resolve contradictions in spectral data or bioactivity results across studies?

Answer:

- Cross-validation : Combine NMR with 2D-COSY or HSQC to resolve overlapping signals .

- Crystallographic validation : Compare experimental X-ray structures with computational models to confirm substituent orientation .

- Bioassay standardization : Use internal controls (e.g., reference inhibitors) and replicate experiments to address variability in IC50 measurements .

Basic: What are recommended storage protocols to ensure compound stability?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.